molecular formula C16H13ClN2OS B2999855 (E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865545-48-8

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2999855
CAS No.: 865545-48-8
M. Wt: 316.8
InChI Key: DZIKYCKPDSTRGS-FBMGVBCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-Chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a chloro group at position 4 and an ethyl group at position 2. The (E)-configuration of the imine group (C=N) is critical for its structural stability and biological interactions. Its synthesis typically involves condensation reactions between substituted benzothiazoles and benzoyl derivatives, as evidenced by analogous synthetic pathways in related compounds .

Properties

IUPAC Name

N-(4-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-2-19-14-12(17)9-6-10-13(14)21-16(19)18-15(20)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIKYCKPDSTRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its diverse biological activities. The structure can be represented as follows:

 E N 4 chloro 3 ethylbenzo d thiazol 2 3H ylidene benzamide\text{ E N 4 chloro 3 ethylbenzo d thiazol 2 3H ylidene benzamide}

This structure suggests potential interactions with various biological targets, particularly in cancer therapy and antimicrobial applications.

Research indicates that compounds with benzothiazole moieties often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives have been shown to inhibit specific enzymes involved in tumor progression and inflammation.
  • Interaction with Receptors : The compound may interact with various receptors, including those involved in pain pathways, potentially providing analgesic effects.
  • Induction of Apoptosis : Evidence suggests that similar compounds can induce apoptosis in cancer cells by activating intrinsic pathways.

Antitumor Activity

A study evaluated the antitumor activity of related benzothiazole derivatives against human cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with IC50 values ranging from 10 to 50 µM across different cell lines (e.g., PC-3 prostate cancer cells) .

CompoundCell LineIC50 (µM)
Benzothiazole Derivative APC-325
Benzothiazole Derivative BMCF-715
(E)-N-(4-chloro-3-ethyl...)A54930

Antimicrobial Activity

The compound's potential antimicrobial properties were assessed against various bacterial strains. The findings revealed that it exhibited moderate inhibitory effects, particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

Case Studies

  • Case Study on Cancer Cell Lines : A recent study investigated the effects of this compound on A549 lung cancer cells. The results showed a significant reduction in cell viability after 48 hours of treatment, suggesting its potential as a therapeutic agent for lung cancer.
  • Inhibition of Enzyme Activity : Another study focused on the inhibition of carbonic anhydrase isoforms by benzothiazole derivatives, highlighting their role in managing diseases like glaucoma and epilepsy. The compound demonstrated competitive inhibition, which could be beneficial for developing selective inhibitors .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR, NMR)
(E)-N-(4-Chloro-3-ethylbenzo[d]thiazol-2-ylidene)benzamide 4-Cl, 3-Ethyl, benzamide C₁₆H₁₂ClN₂OS 315.80 Not reported IR: C=O (~1600 cm⁻¹); ¹H-NMR: δ 7.3–8.3 (Ar-H)
N-(3-Methyl-5-(p-tolyl)thiazol-2-ylidene)benzamide (15j) 3-Methyl, 5-p-tolyl C₁₈H₁₇N₂OS 308.40 Not reported ¹H-NMR: δ 8.38 (Ar-H), 2.44 (CH₃); ¹³C-NMR: 174.2 (C=O)
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]-benzamide (4g) Thiadiazole core, dimethylamino acryloyl C₂₁H₂₀N₄O₂S 392.48 200 IR: 1690, 1638 cm⁻¹ (2C=O); MS: m/z 392 (M⁺)
N-(4-Phenyl-3-ethylthiazol-2-ylidene)benzamide (7a) 4-Phenyl, 3-ethyl C₁₈H₁₇N₂OS 309.40 Not reported ¹H-NMR: δ 7.3–7.7 (Ar-H); GC–MS: 308 (M⁺)
N-(5-Acetyl-4-methyl-3-phenyl-thiazol-2-ylidene)-4-methylbenzamide 5-Acetyl, 4-methyl, 3-phenyl C₂₀H₁₉N₂O₂S 351.45 Not reported IR: C=O (~1670 cm⁻¹); Anti-HIV activity noted

Key Observations :

  • Substituent Impact on Melting Points: Compounds with bulkier substituents (e.g., dimethylamino acryloyl in 4g) exhibit higher melting points (~200–290°C) compared to simpler analogues, likely due to enhanced crystallinity.
  • Spectral Trends : The C=O stretching frequency in IR spectra consistently appears near 1600–1700 cm⁻¹ across all benzamide derivatives, confirming the presence of the amide group.
  • Biological Relevance : Introduction of electron-withdrawing groups (e.g., chloro in the target compound) may enhance electrophilic interactions in biological systems, as seen in anti-HIV thiazol-2-ylidene derivatives.

Critical Analysis :

  • Thiazole-thiadiazole hybrids (e.g., 4g, 8a–d) demonstrate broad-spectrum activity due to dual heterocyclic pharmacophores.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.